molecular formula C10H9ClO2 B13983463 3-Chloro-4-cyclopropoxybenzaldehyde

3-Chloro-4-cyclopropoxybenzaldehyde

Cat. No.: B13983463
M. Wt: 196.63 g/mol
InChI Key: CGTXHGYMMHWBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyclopropoxybenzaldehyde is an organic compound with the chemical formula C10H9ClO2. It is a benzaldehyde derivative characterized by the presence of a chlorine atom at the third position and a cyclopropoxy group at the fourth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxybenzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom and cyclopropoxy group may also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-cyclopropoxybenzaldehyde is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9ClO2/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

CGTXHGYMMHWBOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.